8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O4 and its molecular weight is 416.482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound is related to a class of chemicals that undergo synthesis for potential cytotoxic activity and other biological effects. One study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives displayed significant potency, with IC50 values less than 10 nM, highlighting their potential as anticancer agents (Deady et al., 2003).
Antitumor Activity and Vascular Relaxing Effect
Another research avenue explored the synthesis and biological activities of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines. These compounds were evaluated for their antitumor activity and vascular relaxing effects. While some derivatives showed activity against P388 leukemia, none displayed significant potency as vascular relaxants (Ueda et al., 1987).
Reaction Investigations
Research into the reactions of 2-aminotheophyllines with glycerol epichlorohydrin led to the formation of various compounds. The study provided insights into synthetic pathways and the structural confirmation of compounds, contributing to the field of organic chemistry and potentially impacting drug design and synthesis strategies (Kremzer et al., 1981).
Lipophilic, Acid-Stable, Anti-HIV Prodrugs
The development of lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery exemplifies the application of such compounds in therapeutic contexts. These prodrugs are designed for enhanced blood-brain barrier penetration and subsequent activation to potent anti-HIV agents, demonstrating the potential of this compound class in addressing challenges in HIV treatment (Driscoll et al., 1995).
Properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4/c1-13-6-5-7-15(10-13)30-12-14(27)11-26-16-17(25(4)20(29)23-18(16)28)22-19(26)21-8-9-24(2)3/h5-7,10,14,27H,8-9,11-12H2,1-4H3,(H,21,22)(H,23,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMAVUCQEZCWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.